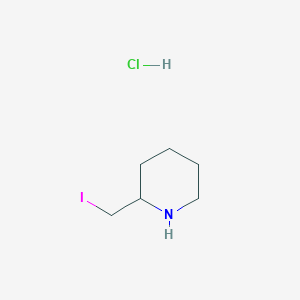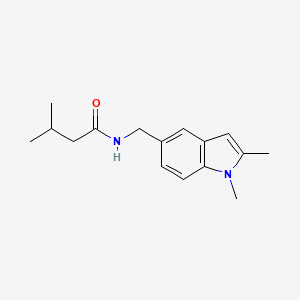
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .
Chemical Reactions Analysis
New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Physical And Chemical Properties Analysis
DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.
Applications De Recherche Scientifique
Pharmacology and Drug Development
The compound serves as a convenient intermediate for synthesizing disubstituted 1-(indolin-5-yl)methanamines. These derivatives have shown promise in pharmacological studies. Notably, some indolinylmethyl sulfonamides exhibit strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, comparable to the essential plant hormone abscisic acid (ABA) . Researchers explore its potential as a scaffold for designing novel drugs.
Organic Synthesis and Chemical Reactions
The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. This compound serves as a building block for other indoline-based structures. Its Tscherniac-Einhorn reaction with 2-(hydroxymethyl)isoindoline-1,3-dione yields (2,3-dihydro-1H-indol-5-ylmethyl)amine . Researchers can exploit this intermediate for diverse organic transformations.
Catalysis and Green Chemistry
In related research, l-tyrosine has been employed as an efficient catalyst for the condensation of substituted indole-3-aldehydes with meldrum’s acid, leading to the formation of various indole derivatives . Considering the compound’s structural features, it may find applications in sustainable and eco-friendly catalytic processes.
Antiviral Activity
While not directly studied for antiviral properties, derivatives of ethyl 2- and 4-alkylaminomethylindole-3-carboxylates have been investigated for their antiviral effects . Given the structural similarities, further exploration of (2,3-dihydro-1H-indol-5-ylmethyl)amine in antiviral assays could be worthwhile.
Mécanisme D'action
Safety and Hazards
The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
Orientations Futures
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-11(2)7-16(19)17-10-13-5-6-15-14(9-13)8-12(3)18(15)4/h5-6,8-9,11H,7,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPGCFHHWLLKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

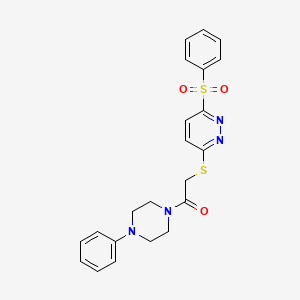
![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)
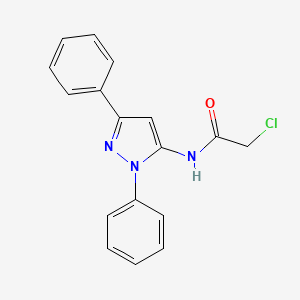
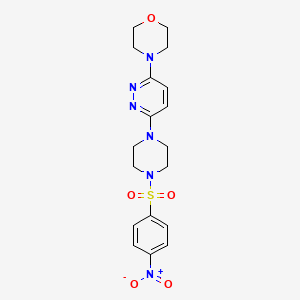
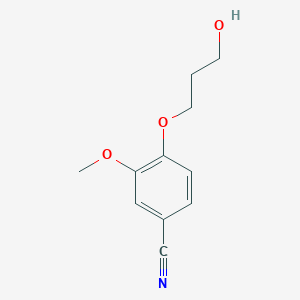

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)
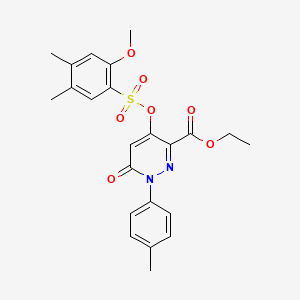

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride](/img/structure/B2579735.png)
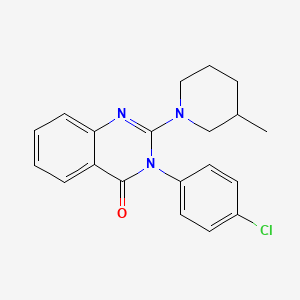

![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)
